Cas no 24523-90-8 (Ethyl (carbamimidoylsulfanyl)acetate)

Ethyl (carbamimidoylsulfanyl)acetate 化学的及び物理的性質
名前と識別子
-
- AKOS005171966
- ALBB-009285
- ethyl (carbamimidoylsulfanyl)acetate
- Ethyl 2-(carbamimidoylthio)acetate
- acetic acid, [(aminoiminomethyl)thio]-, ethyl ester, hydrochloride
- 24523-90-8
- STK505804
- Ethyl (carbamimidoylsulfanyl)acetate
-
- インチ: InChI=1S/C5H10N2O2S/c1-2-9-4(8)3-10-5(6)7/h2-3H2,1H3,(H3,6,7)
- InChIKey: ZXLWFDAADIYVKO-UHFFFAOYSA-N
- ほほえんだ: O=C(OCC)CSC(N)=N.[H]Cl
計算された属性
- せいみつぶんしりょう: 162.04629874Da
- どういたいしつりょう: 162.04629874Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 101Ų
Ethyl (carbamimidoylsulfanyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587357-1g |
Ethyl 2-(carbamimidoylthio)acetate |
24523-90-8 | 98% | 1g |
¥2574 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587357-250mg |
Ethyl 2-(carbamimidoylthio)acetate |
24523-90-8 | 98% | 250mg |
¥958 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587357-5g |
Ethyl 2-(carbamimidoylthio)acetate |
24523-90-8 | 98% | 5g |
¥8570 | 2023-04-14 |
Ethyl (carbamimidoylsulfanyl)acetate 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
Ethyl (carbamimidoylsulfanyl)acetateに関する追加情報
Comprehensive Overview of Ethyl (carbamimidoylsulfanyl)acetate (CAS No. 24523-90-8): Properties, Applications, and Industry Insights
Ethyl (carbamimidoylsulfanyl)acetate (CAS No. 24523-90-8) is a specialized organic compound with a unique molecular structure, combining functional groups such as carbamimidoyl and sulfanyl moieties. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. Its ethyl ester group enhances solubility, making it suitable for synthetic applications requiring mild reaction conditions. Researchers often explore its role in peptide synthesis and heterocyclic chemistry, where its reactivity profile offers advantages in constructing complex molecular frameworks.
In recent years, the demand for high-purity intermediates like Ethyl (carbamimidoylsulfanyl)acetate has surged, driven by advancements in drug discovery and green chemistry. A trending topic in scientific forums is its potential in sustainable synthesis, aligning with the global push for eco-friendly manufacturing. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its purity, a critical factor for industries prioritizing quality control. Notably, its CAS No. 24523-90-8 serves as a key identifier in regulatory documentation and patent filings.
The compound’s structure-activity relationship (SAR) has been explored in medicinal chemistry, particularly in designing enzyme inhibitors. For instance, its sulfanylacetate fragment mimics natural thiol-containing metabolites, enabling interactions with biological targets. This property has sparked interest in personalized medicine, where tailored therapeutics require precise molecular building blocks. Additionally, its stability under ambient storage conditions makes it a practical choice for industrial-scale applications.
From an SEO perspective, common user queries include "Ethyl (carbamimidoylsulfanyl)acetate synthesis," "CAS 24523-90-8 suppliers," and "applications in agrochemicals." Addressing these, the compound’s synthesis typically involves nucleophilic substitution reactions, while its agrochemical use focuses on crop protection formulations. Laboratories often seek technical datasheets detailing its physicochemical properties, such as melting point (~100-105°C) and solubility in polar solvents.
Innovations in process optimization have further highlighted Ethyl (carbamimidoylsulfanyl)acetate as a case study for cost-effective scaling. For example, continuous-flow reactors have been tested to improve yield and reduce waste, resonating with the circular economy ethos. Furthermore, its compatibility with biocatalysts opens avenues for biotechnological applications, a hot topic in industrial biotechnology conferences.
In summary, Ethyl (carbamimidoylsulfanyl)acetate (CAS No. 24523-90-8) exemplifies the intersection of synthetic utility and sustainable innovation. Its multifaceted roles—from pharmaceutical intermediates to agrochemical precursors—underscore its relevance in modern chemistry. As research progresses, its adoption in cutting-edge technologies like AI-driven molecular design is anticipated to grow, solidifying its position in the fine chemicals market.
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